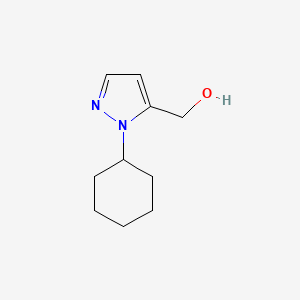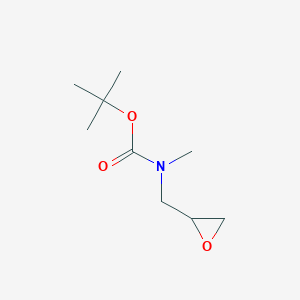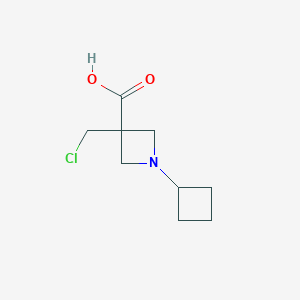
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, as a derivative of pyrazole, finds applications in catalysis and synthesis. For instance, C-scorpionate metal-complexes, which are derivatives of pyrazolyl methanes like this compound, have been used as catalysts in various industrially significant reactions. These reactions include the selective oxidation of hydrocarbons and the reduction of carbon dioxide, demonstrating the utility of these complexes in important chemical transformations (Martins, 2019). Additionally, pyrazole derivatives have been involved in the highly efficient, eco-friendly synthesis of methanol directly from carbon dioxide, highlighting their potential in sustainable chemical processes (Ribeiro, Martins, & Pombeiro, 2017).
Molecular Structure and Magnetic Properties
The structural characteristics of pyrazole derivatives also contribute to their scientific relevance. For instance, this compound-related compounds have been synthesized and studied for their structural properties. The title compound, C17H12BrClN2O, synthesized from the oxidation of related pyrazolyl methanol, showcases how the molecular structure can be explored for understanding conformational aspects (Fu-Rong Li et al., 2012). In the field of magnetism, pyrazole-based ligands have been used to induce single-molecule magnetic behavior in complexes, demonstrating the role of these derivatives in advanced material sciences (Klinke et al., 2014).
Chemical Synthesis
Furthermore, pyrazole derivatives are prominent in chemical synthesis, offering pathways to novel compounds with potential applications. Innovative synthesis methods have been developed using pyrazole as a core structure, leading to the production of various compounds with distinct chemical properties. For instance, the novel synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives has been reported, contributing to the diversity of chemical compounds available for further exploration (Hote & Lokhande, 2014).
Propiedades
IUPAC Name |
(2-cyclohexylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLPGZCITOPZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2488122.png)


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)



![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)
![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)

